molecular formula C17H16N2O3S B7467554 (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate

(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate

Cat. No. B7467554
M. Wt: 328.4 g/mol
InChI Key: CCHNASJEFGWERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate, also known as AOPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is not fully understood. However, it has been reported that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells and inhibit bacterial growth. In vivo studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can reduce tumor growth in mice. However, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its high purity and yield in synthesis. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have potent antitumor and antibacterial properties, making it a promising candidate for further research. However, one limitation of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its limited solubility in water, which may hinder its use in certain applications.

Future Directions

There are several future directions for research on (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate. One direction is to investigate the potential use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a fluorescent probe for detecting metal ions. Another direction is to explore the use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a building block for constructing functional materials. Additionally, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health and to optimize its synthesis method for large-scale production.
In conclusion, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and its antitumor and antibacterial properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health.

Synthesis Methods

(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can be synthesized by reacting 3-phenothiazin-10-ylpropanoic acid with ethyl chloroformate and then treating the resulting intermediate with ammonia. This method has been reported to yield (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate in high purity and yield.

Scientific Research Applications

(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been extensively studied for its potential use in various fields, including biology, chemistry, and materials science. In biology, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have antitumor and antibacterial properties. In chemistry, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a fluorescent probe for detecting metal ions. In materials science, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a building block for constructing functional materials.

properties

IUPAC Name

(2-amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-16(20)11-22-17(21)9-10-19-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHNASJEFGWERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate

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